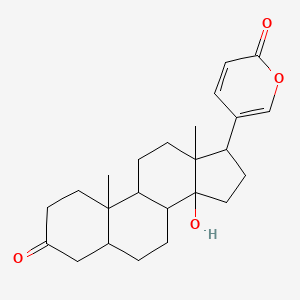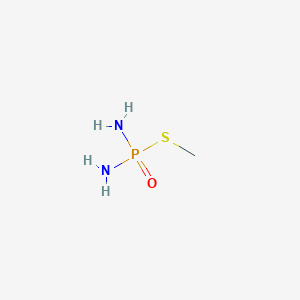
Diaminophosphorylsulfanylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaminophosphorylsulfanylmethane is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a phosphoryl group, a sulfanyl group, and two amino groups attached to a methane backbone. Its distinct chemical configuration allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diaminophosphorylsulfanylmethane typically involves the reaction of a phosphorylating agent with a sulfanyl-containing precursor under controlled conditions. One common method is the reaction of phosphorus oxychloride with a thiol compound in the presence of a base, followed by the introduction of amino groups through subsequent reactions. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise monitoring systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, or chromatography to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Diaminophosphorylsulfanylmethane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The phosphoryl group can be reduced under specific conditions to yield different phosphorus-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, reduced phosphorus compounds, and various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
Diaminophosphorylsulfanylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug design and development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science for its reactivity and versatility.
Mécanisme D'action
The mechanism by which diaminophosphorylsulfanylmethane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, altering the function of the target molecules. Pathways involved may include phosphorylation and thiolation reactions, which can modulate biological activity and signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diaminophosphorylmethane: Lacks the sulfanyl group, resulting in different reactivity and applications.
Diaminothiophosphorylmethane: Contains a thiophosphoryl group instead of a phosphoryl group, leading to variations in chemical behavior.
Phosphorylsulfanylmethane: Lacks the amino groups, affecting its ability to participate in nucleophilic substitution reactions.
Uniqueness
Diaminophosphorylsulfanylmethane’s combination of phosphoryl, sulfanyl, and amino groups makes it unique among similar compounds. This unique structure allows it to engage in a broader range of chemical reactions and applications, enhancing its value in research and industry.
Propriétés
Numéro CAS |
20217-86-1 |
|---|---|
Formule moléculaire |
CH7N2OPS |
Poids moléculaire |
126.12 g/mol |
Nom IUPAC |
diaminophosphorylsulfanylmethane |
InChI |
InChI=1S/CH7N2OPS/c1-6-5(2,3)4/h1H3,(H4,2,3,4) |
Clé InChI |
HOYFEKAWXQJCGZ-UHFFFAOYSA-N |
SMILES canonique |
CSP(=O)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




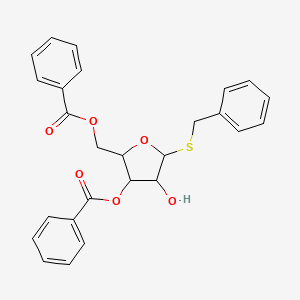
![3-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol](/img/structure/B14159665.png)
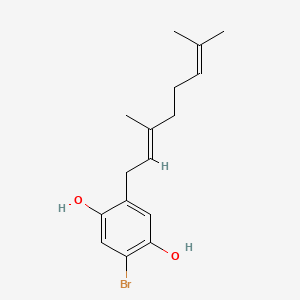

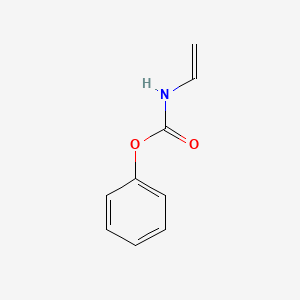
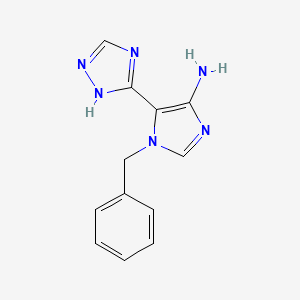
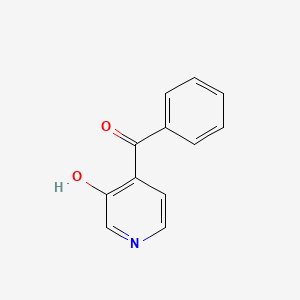
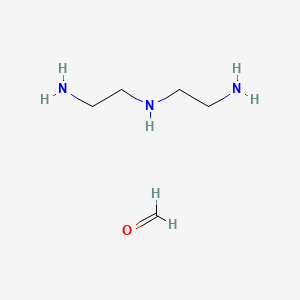
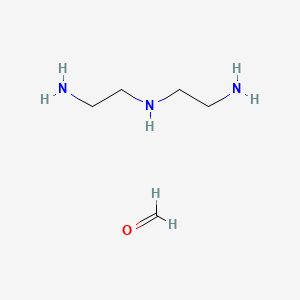
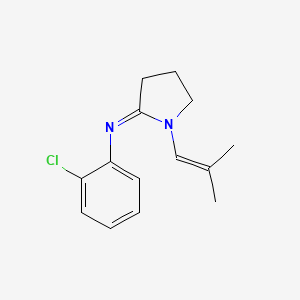
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
